molecular formula C20H18ClFN4OS B2522705 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine CAS No. 338775-67-0

3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

Cat. No.: B2522705
CAS No.: 338775-67-0
M. Wt: 416.9
InChI Key: OTVRGMOVWHTRAH-ZHACJKMWSA-N
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Description

3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine is a useful research compound. Its molecular formula is C20H18ClFN4OS and its molecular weight is 416.9. The purity is usually 95%.
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Scientific Research Applications

Structural Insights

In the realm of structural chemistry, the triazine ring, a component of 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine, has been meticulously studied. One study examined a related compound with a 4,5-dihydro-1,2,4-triazine ring, revealing that it is essentially planar and forms specific dihedral angles with adjacent rings. This structural analysis is vital for understanding how such compounds interact at the molecular level and their potential binding affinities in various biochemical pathways (Fun et al., 2011).

Biological Activity and Therapeutic Potential

The biological activity of triazine derivatives, especially their antimicrobial, antioxidant, and anticancer properties, has been a significant focus of research. A study synthesizing thienyl-triazine-sulphonamide conjugates found that certain derivatives exhibited potent antibacterial properties, and one compound, in particular, showed promising cytotoxicity against the Ehrlich ascites carcinoma cell line. This suggests that derivatives of triazines, like the one you're interested in, could be pivotal in developing new therapeutic agents (Aly et al., 2015). Additionally, another study synthesized a series of S-glycosyl and S-alkyl derivatives of triazines and found significant anticancer activities in vitro, suggesting the potential of these compounds in cancer treatment (Saad & Moustafa, 2011).

Synthesis and Chemical Properties

Research into the efficient synthesis of triazine derivatives under microwave irradiation has been reported, which is crucial for the rapid and efficient production of these compounds. The study outlined the synthesis of various fused heterobicyclic nitrogen systems starting from 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, a compound structurally similar to the one you're inquiring about. This research contributes to our understanding of the chemical properties and potential pharmaceutical applications of triazine derivatives (Saad, Youssef, & Mosselhi, 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, while others are hazardous due to their toxicity. Safety data sheets (SDS) are typically used to communicate this information .

Future Directions

The future directions for research on a compound like this could include further studies of its synthesis, reactions, and potential applications. For example, it might be investigated as a potential drug, or as a building block for the synthesis of other complex molecules .

Properties

IUPAC Name

(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(4-fluorophenyl)methoxy]ethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4OS/c1-14-19(10-11-23-27-12-15-4-8-18(22)9-5-15)24-20(26-25-14)28-13-16-2-6-17(21)7-3-16/h2-11,23H,12-13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVRGMOVWHTRAH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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